molecular formula C20H26O5-2 B1263839 gibberellin A53(2-)

gibberellin A53(2-)

Cat. No.: B1263839
M. Wt: 346.4 g/mol
InChI Key: CZEMYYICWZPENF-VOLTXKGXSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Gibberellin A53(2-) is a dicarboxylic acid anion obtained by deprotonation of both carboxy groups of gibberellin A53. It is a dicarboxylic acid dianion and a gibberellin carboxylic acid anion. It is a conjugate base of a gibberellin A53.

Scientific Research Applications

Gibberellin-Induced DELLA Recognition and Plant Development

Gibberellin A53(2-) plays a crucial role in plant growth and development by binding to nuclear receptors like GIBBERELLIN INSENSITIVE DWARF1 (GID1), which regulates gene expression through the degradation of DELLA proteins. This process is vital in higher plants for various growth and developmental processes (Murase et al., 2008).

Role in Spinach Photoperiod Response

Gibberellin A53(2-) is significant in the long-day plant spinach. It participates in the plant's response to photoperiod changes, influencing the conversion to other gibberellins like GA97 and GA20, thus affecting plant stature and flowering times (Lee & Zeevaart, 2005).

Gibberellin Receptors and Signaling in Plants

Gibberellin A53(2-) is an integral part of gibberellin signaling in plants. The interaction of gibberellins with receptors like GID1 facilitates various plant growth responses. Understanding this interaction has been crucial in deciphering the molecular mechanisms of plant hormone reception and effector recognition (Ueguchi-Tanaka et al., 2005).

Influence on Plant Morphogenesis

The interaction of gibberellin A53(2-) with gibberellin receptors plays a key role in plant morphogenesis, affecting leaf differentiation, photomorphogenesis, and pollen-tube growth. It's involved in the regulation of genes related to gibberellin biosynthesis and deactivation, thus playing a vital role in the fine-tuning of plant growth and development (Fleet & Sun, 2005).

Properties

Molecular Formula

C20H26O5-2

Molecular Weight

346.4 g/mol

IUPAC Name

(1S,2S,3S,4R,8S,9S,12S)-12-hydroxy-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylate

InChI

InChI=1S/C20H28O5/c1-11-9-19-10-20(11,25)8-5-12(19)17(2)6-4-7-18(3,16(23)24)14(17)13(19)15(21)22/h12-14,25H,1,4-10H2,2-3H3,(H,21,22)(H,23,24)/p-2/t12-,13+,14-,17-,18+,19-,20-/m0/s1

InChI Key

CZEMYYICWZPENF-VOLTXKGXSA-L

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1[C@@H]([C@]34[C@H]2CC[C@](C3)(C(=C)C4)O)C(=O)[O-])(C)C(=O)[O-]

Canonical SMILES

CC12CCCC(C1C(C34C2CCC(C3)(C(=C)C4)O)C(=O)[O-])(C)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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